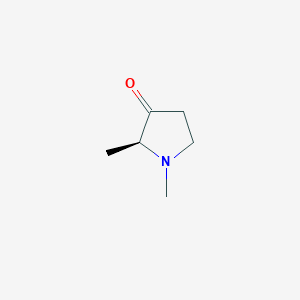
(2S)-1,2-Dimethylpyrrolidin-3-one
Overview
Description
(2S)-1,2-Dimethylpyrrolidin-3-one, commonly known as DMPO, is a cyclic organic compound that has been extensively used in scientific research for its unique properties. DMPO is a stable free radical that has been used as a spin-trapping agent to detect and identify reactive oxygen species (ROS) in biological systems. The compound has also been used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
DMPO has been extensively used in scientific research for its ability to trap and detect (2S)-1,2-Dimethylpyrrolidin-3-one in biological systems. (2S)-1,2-Dimethylpyrrolidin-3-one are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. DMPO can trap (2S)-1,2-Dimethylpyrrolidin-3-one and form stable adducts, which can then be detected using electron paramagnetic resonance (EPR) spectroscopy. This technique has been used to study the role of (2S)-1,2-Dimethylpyrrolidin-3-one in various disease states such as cancer, cardiovascular disease, and neurodegenerative disorders.
DMPO has also been used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. For example, DMPO has been used in the synthesis of the antiviral drug Acyclovir and the herbicide Flumioxazin.
Mechanism of Action
DMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DMPO and free radicals results in the formation of a stable nitroxide radical, which can be detected using EPR spectroscopy. DMPO has been shown to trap a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects
DMPO has been shown to have antioxidant properties in vitro and in vivo. DMPO has been shown to scavenge free radicals and protect against oxidative stress-induced damage in various biological systems. DMPO has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DMPO is a stable compound that can be easily synthesized and stored. DMPO has a high trapping efficiency for free radicals and can be used in a wide range of biological systems. However, DMPO has a relatively short half-life in vivo and can be toxic at high concentrations. DMPO can also react with other molecules in biological systems, which can complicate the interpretation of EPR spectra.
Future Directions
Future research on DMPO could focus on developing new spin trapping agents with improved trapping efficiency and specificity for different types of free radicals. DMPO could also be used in combination with other techniques such as mass spectrometry and fluorescence spectroscopy to gain a better understanding of the role of (2S)-1,2-Dimethylpyrrolidin-3-one in biological systems. Finally, DMPO could be used in the development of new pharmaceuticals and agrochemicals with antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
(2S)-1,2-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRZJQDCCKKP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569965 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,2-Dimethylpyrrolidin-3-one | |
CAS RN |
172792-66-4 | |
| Record name | (2S)-1,2-Dimethylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)








